Diethyl 2-isopropyl-3-oxosuccinate
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Overview
Description
Diethyl 2-isopropyl-3-oxosuccinate is an organic compound with the chemical formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a colorless to yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is used as an intermediate in various chemical reactions and industrial processes .
Preparation Methods
Diethyl 2-isopropyl-3-oxosuccinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyruvic acid with ethyl glycolate to form 2-acetylpropionic acid ethyl ester . This intermediate is then reacted with hydrogen peroxide to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
Diethyl 2-isopropyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 2-isopropyl-3-oxosuccinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of agrochemicals, such as insecticides.
Mechanism of Action
The mechanism of action of Diethyl 2-isopropyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to its reactive ester and ketone groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Diethyl 2-isopropyl-3-oxosuccinate can be compared with similar compounds such as:
Diethyl oxalate: Another ester used in organic synthesis.
Ethyl acetoacetate: A commonly used intermediate in the synthesis of pharmaceuticals and agrochemicals.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
What sets this compound apart is its unique structure, which provides specific reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
diethyl 2-oxo-3-propan-2-ylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWTEHAHKQULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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